Cupromeronic Blue
CAS No.:
Cat. No.: VC3288918
Molecular Formula: C40H40CuN8O12S4
Molecular Weight: 1016.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C40H40CuN8O12S4 |
|---|---|
| Molecular Weight | 1016.6 g/mol |
| IUPAC Name | copper;methanesulfonate;5,14,23,32-tetramethyl-37,39-diaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene |
| Standard InChI | InChI=1S/C36H28N8.4CH4O3S.Cu/c1-41-13-5-9-21-25-18-30-35-23(11-7-15-43(35)3)27(39-30)20-32-36-24(12-8-16-44(36)4)28(40-32)19-31-34-22(10-6-14-42(34)2)26(38-31)17-29(37-25)33(21)41;4*1-5(2,3)4;/h5-20H,1-4H3;4*1H3,(H,2,3,4);/q+2;;;;;+2/p-4 |
| Standard InChI Key | YEICWZHLDUUNNQ-UHFFFAOYSA-J |
| Canonical SMILES | C[N+]1=CC=CC2=C1C3=CC4=NC(=CC5=C6C=CC=[N+](C6=C([N-]5)C=C7C8=C(C(=N7)C=C2[N-]3)[N+](=CC=C8)C)C)C9=C4C=CC=[N+]9C.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Cu+2] |
Introduction
Chemical Structure and Properties
Molecular Composition
Cupromeronic Blue possesses a distinctive molecular structure that underlies its effectiveness as a histological stain for proteoglycans. The compound has a molecular formula of C40H40CuN8O12S4 and a molecular weight of 1016.6 g/mol, incorporating a copper ion that contributes to its characteristic blue coloration and binding properties. Its complex molecular structure includes multiple ring systems and functional groups that facilitate interactions with negatively charged moieties on proteoglycans. The standard IUPAC name for the compound is copper;methanesulfonate;5,14,23,32-tetramethyl-37,39-diaza-5,14,23,32-tetrazonia-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene, reflecting its intricate chemical composition.
The structural configuration of Cupromeronic Blue includes specific chemical features that determine its binding specificity and staining characteristics. The compound's Standard InChI identifier (InChI=1S/C36H28N8.4CH4O3S.Cu/c1-41-13-5-9-21-25-18-30-35-23(11-7-15-43(35)3)27(39-30)20-32-36-24(12-8-16-44(36)4)28(40-32)19-31-34-22(10-6-14-42(34)2)26(38-31)17-29(37-25)33(21)41;41-5(2,3)4;/h5-20H,1-4H3;41H3,(H,2,3,4);/q+2;;;;;+2/p-4) provides a precise chemical description for researchers and chemists requiring detailed structural information. This structural complexity enables Cupromeronic Blue to form stable interactions with the sulfate and carboxyl groups present on proteoglycan molecules, resulting in distinctive staining patterns that can be visualized using electron microscopy. Understanding the molecular structure of Cupromeronic Blue helps explain its selective binding to proteoglycans and its utility in histological applications.
Table 1: Chemical Properties of Cupromeronic Blue
| Property | Value |
|---|---|
| Molecular Formula | C40H40CuN8O12S4 |
| Molecular Weight | 1016.6 g/mol |
| Standard InChI | InChI=1S/C36H28N8.4CH4O3S.Cu/c1-41-13-5-9-21-25-18-30-35-23(11-7-15-43(35)3)27(39-30)20-32-36-24(12-8-16-44(36)4)28(40-32)19-31-34-22(10-6-14-42(34)2)26(38-31)17-29(37-25)33(21)41;41-5(2,3)4;/h5-20H,1-4H3;41H3,(H,2,3,4);/q+2;;;;;+2/p-4 |
| Standard InChIKey | YEICWZHLDUUNNQ-UHFFFAOYSA-J |
| Physical Appearance | Blue colored compound |
| Primary Applications | Histological staining for proteoglycans |
Physical Properties
Cupromeronic Blue exhibits distinctive physical properties that contribute to its effectiveness as a histological stain for proteoglycans. The compound appears as a blue-colored substance in its solid form, with solubility characteristics that make it suitable for use in aqueous staining solutions. This solubility is essential for preparing the staining media used in histological protocols, typically involving specific buffer systems and controlled electrolyte concentrations. The compound's stability in solution allows for consistent staining results across different experimental conditions, making it a reliable tool for proteoglycan visualization.
A particularly valuable physical property of Cupromeronic Blue is its ability to form stable complexes with negatively charged biomolecules, especially sulfated proteoglycans. This interaction is based on electrostatic attractions between the positively charged regions of the Cupromeronic Blue molecule and the negatively charged groups of proteoglycans. The resulting complexes maintain their structural integrity during sample processing for electron microscopy, providing researchers with accurate representations of proteoglycan organization within tissues. This property makes Cupromeronic Blue superior to many other stains for proteoglycan visualization, as it preserves the native configuration of these molecules more effectively.
The binding characteristics of Cupromeronic Blue can be modulated by adjusting the electrolyte concentration in the staining solution, a technique known as the critical electrolyte concentration method . This approach allows researchers to control the specificity of the staining reaction, ensuring that Cupromeronic Blue binds preferentially to sulfated proteoglycans rather than to other negatively charged molecules in the tissue. By varying the concentration of electrolytes such as magnesium chloride, investigators can fine-tune the staining process to highlight specific types of proteoglycans, enhancing the utility of Cupromeronic Blue in specialized research applications .
Applications in Research
Visualization of Proteoglycans
The primary application of Cupromeronic Blue lies in its exceptional capacity to visualize proteoglycans within tissue samples under electron microscopy. The compound binds specifically to negatively charged sites on proteoglycans, particularly those containing sulfated glycosaminoglycans, creating distinct electron-dense filaments that stand out clearly against the background tissue structure. This visualization capability has allowed researchers to map the distribution and organization of proteoglycans in numerous tissues, including cornea, cartilage, bone, tendon, and other connective tissues. The precision with which Cupromeronic Blue highlights proteoglycan structures has significantly advanced our understanding of extracellular matrix architecture and the spatial relationships between proteoglycans and other matrix components.
Cupromeronic Blue staining has proven particularly valuable for examining the associations between proteoglycans and collagen fibrils, relationships that are fundamental to the mechanical properties of many tissues. The stain reveals how proteoglycan filaments interact with and bridge collagen fibrils, providing insights into the molecular basis of tissue mechanical behavior . These observations have been especially informative in tissues like cornea, where the precise arrangement of proteoglycans contributes to tissue transparency and structural integrity. By visualizing these molecular interactions, Cupromeronic Blue staining has helped elucidate the mechanisms underlying tissue-specific properties and functions.
Another significant advantage of Cupromeronic Blue in proteoglycan visualization is its ability to maintain the structural integrity of these molecules during the staining and sample preparation process. The compound acts as a molecular scaffold that helps preserve the shape and dimensions of proteoglycans against potential distortion that might occur during conventional staining procedures . This preservation property ensures that the images obtained through electron microscopy more accurately represent the native configuration of proteoglycans within tissues, enhancing the reliability of research findings based on these observations. The combination of specific binding and structural preservation makes Cupromeronic Blue an invaluable tool for investigating proteoglycan biology in various research contexts.
Proteoglycan Morphometry
Cupromeronic Blue has enabled precise morphometric analysis of proteoglycan structures, providing quantitative data on their dimensions and organization. Researchers have utilized this stain to measure the lengths and thicknesses of proteoglycan filaments in various tissues, generating valuable comparative data across different proteoglycan types and tissue sources . These morphometric analyses have revealed that the dimensions of proteoglycan filaments can vary significantly depending on their composition and tissue context. For instance, studies have shown that chondroitin (dermatan) sulfate proteoglycans typically display greater lengths when stained with Cupromeronic Blue compared to keratan sulfate proteoglycans, both in isolated preparations and within intact tissues .
The morphometric capabilities of Cupromeronic Blue staining have allowed researchers to make important discoveries regarding proteoglycan structure and assembly. By comparing the dimensions of stained proteoglycan filaments in tissues with those of isolated, purified proteoglycans, investigators have observed that tissue-bound proteoglycans often form more complex aggregates than previously recognized . Specifically, the observation that stained filaments in tissues can sometimes be more than twice the length of isolated stained proteoglycans suggests that multiple glycosaminoglycan chains may align end-to-end within the tissue matrix. Similarly, measurements of filament thickness indicate that at least two glycosaminoglycan chains frequently align side-by-side, both in model systems and in actual tissues .
These morphometric findings have contributed significantly to our understanding of proteoglycan tertiary structure and supramolecular organization. The ability to accurately measure proteoglycan dimensions using Cupromeronic Blue has helped researchers develop more sophisticated models of how these molecules assemble and function within the extracellular matrix. Such information is crucial for understanding the structural basis of tissue mechanical properties and for investigating how alterations in proteoglycan organization might contribute to pathological conditions affecting connective tissues. The quantitative data obtained through Cupromeronic Blue staining continues to inform research on proteoglycan biology and tissue biomechanics.
Table 2: Applications of Cupromeronic Blue in Research
| Research Area | Application | Key Insights |
|---|---|---|
| Proteoglycan Visualization | Specific binding to sulfated proteoglycans for electron microscopy | Detailed imaging of proteoglycan distribution and arrangement in tissues |
| Morphometric Analysis | Precise measurement of proteoglycan filament dimensions | Comparison of different proteoglycan types and identification of supramolecular assemblies |
| Corneal Research | Examination of proteoglycan interactions with collagen fibrils | Understanding the structural basis of corneal transparency and integrity |
| Bone Tissue Studies | Visualization of proteoglycan orientation changes after mechanical loading | Insights into the role of proteoglycans in bone's mechanical response |
| Tendon Analysis | Specific staining of dermatan sulfate filaments | Elucidation of proteoglycan arrangement and function in tendon structure |
Bone Tissue Research
In bone tissue research, Cupromeronic Blue has emerged as a valuable tool for investigating the orientation and behavior of proteoglycans under mechanical stimuli. Studies utilizing this stain have demonstrated that intermittent loading of bone tissue produces measurable changes in proteoglycan orientation, which can be visualized and quantified through electron microscopy after Cupromeronic Blue staining . These observations have provided important insights into how the extracellular matrix of bone responds to mechanical forces at the molecular level. The ability to directly visualize these structural changes has enhanced our understanding of bone adaptation mechanisms and the role of proteoglycans in mediating bone's mechanical properties.
Research findings have shown that when bone tissue is subjected to intermittent loading, proteoglycan protein cores undergo realignment, bringing them approximately five degrees closer to the direction of collagen fibrils in the bone matrix . This realignment occurs rapidly, reaching maximal values after only about 50 loading cycles, and the degree of reorientation is proportional to the magnitude of the applied strain. These observations suggest that proteoglycans participate actively in bone's response to mechanical loading and may contribute to a form of "strain memory" within the tissue. The persistence of proteoglycan reorientation for over 24 hours after loading cessation further suggests that these molecules might help capture the effects of transient strains, providing a lasting record of the bone's recent mechanical history .
Cupromeronic Blue staining has been particularly useful for examining proteoglycan orientation in both cortical and cancellous bone tissues, in both in vivo and in vitro experimental systems . This versatility has allowed researchers to investigate proteoglycan behavior across different bone types and under controlled experimental conditions. By enabling detailed visualization of proteoglycan structures and their orientation relative to collagen fibrils, Cupromeronic Blue has helped advance our understanding of bone mechanobiology and the molecular mechanisms underlying bone adaptation to mechanical stimuli. These insights have important implications for research on bone health, aging, and disease, as well as for the development of therapeutic approaches targeting bone mechanical properties.
Tendon Research
Cupromeronic Blue has proven highly valuable in tendon research, particularly for the examination of dermatan sulfate filaments that contribute to tendon structure and function. When applied using the critical electrolyte concentration technique, the stain binds specifically to dermatan sulfate in tendon tissues, creating distinct electron-dense filaments that can be clearly visualized through electron microscopy . This specificity allows researchers to distinguish dermatan sulfate from other glycosaminoglycans and to examine its distribution and organization within the tendon extracellular matrix. Studies have indicated that Cupromeronic Blue stains only dermatan sulfate filaments in some tendon specimens, with undetectable levels of chondroitin sulfate, highlighting the stain's utility for analyzing specific proteoglycan populations .
The application of Cupromeronic Blue in tendon research has revealed important aspects of proteoglycan alignment and organization within these highly specialized tissues. Investigations have shown that dermatan sulfate proteoglycans demonstrate concerted and adaptive alignment patterns that contribute to tendon mechanical properties . By using Cupromeronic Blue staining on tendon sections from different regions and under various mechanical conditions, researchers have gained insights into how proteoglycan orientation relates to the direction of tensile forces experienced by the tissue. These observations help explain the molecular basis of tendon biomechanical behavior and adaptation to mechanical loading.
Research Findings
Proteoglycan Filament Structure
Research utilizing Cupromeronic Blue has yielded significant discoveries regarding the structure and organization of proteoglycan filaments in various tissues. Studies examining proteoglycan-rich tissues stained with Cupromeronic Blue have demonstrated that proteoglycan filaments in their native tissue environment can exhibit substantially different dimensions compared to isolated, purified proteoglycans . Specifically, investigations have shown that proteoglycan filaments within tissues can sometimes be more than twice the length of isolated stained proteoglycans, suggesting that multiple glycosaminoglycan chains may align end-to-end within the tissue matrix . This finding has important implications for understanding how proteoglycans assemble and function within the complex environment of the extracellular matrix.
Comparative analyses of different proteoglycan types using Cupromeronic Blue staining have revealed consistent differences in their structural characteristics. Studies examining corneal proteoglycans have shown that stained chondroitin (dermatan) sulfate filaments typically display greater lengths than keratan sulfate filaments, both in model systems using isolated proteoglycans and in intact tissue samples . These observations align with findings from biochemical analyses and rotary-shadowing electron microscopy studies, providing further validation for the structural information obtained through Cupromeronic Blue staining. The consistency across different analytical techniques strengthens confidence in the structural models of proteoglycans derived from these investigations.
Measurements of proteoglycan filament thickness using Cupromeronic Blue staining have suggested that at least two glycosaminoglycan chains typically align side-by-side, both in isolated proteoglycan preparations and within tissue samples . This lateral association of glycosaminoglycan chains may contribute to the structural stability and functional properties of proteoglycans in their native environment. The ability of Cupromeronic Blue to preserve these structural features during staining and sample preparation has been attributed to its scaffold-like action, which helps maintain the shape of polyanions against potential distortion during processing . This preservation property enhances the reliability of structural observations based on Cupromeronic Blue staining, providing researchers with more accurate representations of proteoglycan organization.
Table 3: Key Research Findings Using Cupromeronic Blue
| Research Area | Key Findings | Implications |
|---|---|---|
| Proteoglycan Filament Length | Tissue proteoglycan filaments can be over twice the length of isolated ones | Multiple glycosaminoglycan chains may align end-to-end in tissues |
| Proteoglycan Filament Thickness | At least two glycosaminoglycan chains typically align side-by-side | Lateral association contributes to structural stability |
| Differential Staining | Chondroitin (dermatan) sulfate shows greater lengths than keratan sulfate | Consistent with biochemical and rotary-shadowing data |
| Scaffold Effect | Cupromeronic Blue helps maintain polyanion shape during staining | Provides more accurate structural preservation |
| Bone Proteoglycan Orientation | Mechanical loading causes proteoglycan realignment toward collagen direction | Proteoglycans contribute to bone's mechanical response system |
Load-Induced Proteoglycan Orientation
Research using Cupromeronic Blue staining has revealed fascinating insights into how proteoglycans respond to mechanical loading in bone tissue. Electron microscopic examination of Cupromeronic Blue-stained bone samples after mechanical loading has enabled direct visualization and quantification of changes in proteoglycan orientation . Studies have demonstrated that intermittent loading of bone tissue produces a measurable realignment of proteoglycan molecules, bringing their protein cores approximately five degrees closer to the direction of collagen fibrils in the bone matrix . This reorientation occurs rapidly, reaching maximal values after only about 50 loading cycles, and the magnitude of the change is proportional to the applied strain, suggesting a dose-dependent response mechanism.
The observed changes in proteoglycan orientation following mechanical loading appear to be persistent, remaining detectable for over 24 hours after the cessation of loading . This prolonged effect has led researchers to propose that proteoglycans might function as part of a "strain memory" system in bone tissue, capturing the effects of transient mechanical stimuli and providing a lasting record of the bone's recent strain history. Such a mechanism could potentially influence osteocyte populations and contribute to bone's adaptive responses to mechanical loading. The ability to visualize these molecular-level changes using Cupromeronic Blue has been instrumental in developing and supporting this concept.
The load-induced reorientation of proteoglycans has been observed in both cortical and cancellous bone tissues, and in both in vivo and in vitro experimental systems . This consistency across different bone types and experimental conditions strengthens the evidence for proteoglycan involvement in bone's mechanical response mechanisms. By enabling detailed visualization of these structural changes, Cupromeronic Blue staining has contributed significantly to our understanding of bone mechanobiology and the molecular mechanisms underlying bone adaptation to mechanical stimuli. These insights have important implications for research on bone health, aging, and disease, as well as for the development of therapeutic approaches targeting bone mechanical properties.
Staining Protocols
The application of Cupromeronic Blue for proteoglycan visualization typically follows specialized staining protocols designed to maximize specificity and structural preservation. The most widely used approach involves the critical electrolyte concentration technique, which enhances the stain's selectivity for sulfated glycosaminoglycans by incorporating specific concentrations of divalent cations in the staining solution . In a standard protocol, tissue sections are stained with 0.05% Cupromeronic Blue (w/v) in 0.025 M sodium acetate buffer (pH 5.8) containing 3% glutaraldehyde (v/v) and a precisely controlled concentration of magnesium chloride, typically 0.1 M MgCl2 . The inclusion of magnesium ions at this critical concentration ensures that Cupromeronic Blue binds preferentially to sulfated glycosaminoglycans rather than to other negatively charged molecules in the tissue.
The staining process generally requires extended incubation periods to achieve optimal results, with typical protocols specifying around six hours at room temperature . Following the primary staining step, samples may undergo additional processing to enhance visualization, such as counterstaining with specific agents to highlight other tissue components or treatment with contrast-enhancing substances for electron microscopy. Sample preparation for Cupromeronic Blue staining varies depending on the tissue type and research objectives, but commonly involves careful fixation and sectioning procedures to preserve tissue architecture. For frozen section protocols, tissues are typically embedded in compounds such as Tissue-Tek O.C.T. and sectioned at appropriate thicknesses (often around 10 μm) before applying the staining solution .
To enhance the specificity of Cupromeronic Blue staining for particular proteoglycan types, researchers often combine the basic staining protocol with selective enzymatic digestion steps. Treatments with enzymes such as keratanase 1 or chondroitinase ABC can be used to remove specific glycosaminoglycan types from the tissue, allowing for comparative analyses that distinguish between different proteoglycan populations . This approach has been particularly valuable for differentiating between chondroitin (dermatan) sulfate and keratan sulfate proteoglycans in tissues like cornea, where both types coexist and may serve distinct structural and functional roles. The combination of Cupromeronic Blue staining with these enzymatic treatments has significantly enhanced our ability to analyze complex proteoglycan distributions in various tissues.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume